![molecular formula C19H14ClN3O4 B3532414 N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide](/img/structure/B3532414.png)
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide
Overview
Description
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide blocks the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival. N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide also modulates the activity of other signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
In preclinical studies, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has been shown to inhibit the growth and survival of B-cell malignancies and modulate the activity of immune cells. N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of autoimmune diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has several advantages for lab experiments, including its selectivity for BTK and its ability to modulate other signaling pathways. However, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has some limitations, including its poor solubility and bioavailability, which may limit its effectiveness in vivo.
Future Directions
There are several future directions for the research and development of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide. One direction is to improve the pharmacokinetic properties of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide, such as its solubility and bioavailability, to enhance its efficacy in vivo. Another direction is to investigate the potential of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its therapeutic efficacy. Additionally, further studies are needed to elucidate the mechanisms of action of N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide and its potential applications in other diseases.
Conclusion
In conclusion, N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its selectivity for BTK and ability to modulate other signaling pathways make it a promising candidate for further research and development. However, further studies are needed to improve its pharmacokinetic properties and elucidate its mechanisms of action.
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. It has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). N-(5-chloro-2-pyridinyl)-2-[(4-nitrobenzyl)oxy]benzamide has also shown efficacy in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(4-nitrophenyl)methoxy]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O4/c20-14-7-10-18(21-11-14)22-19(24)16-3-1-2-4-17(16)27-12-13-5-8-15(9-6-13)23(25)26/h1-11H,12H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHILMNMKCTIRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(C=C2)Cl)OCC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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